![molecular formula C15H11F3N2 B2706401 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 113265-43-3](/img/structure/B2706401.png)
6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
説明
Synthesis Analysis
Several synthetic methods have been explored for the preparation of imidazo[1,2-a]pyridines. Notably, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been employed to synthesize MTPIP. This method tolerates a wide range of functional groups and affords the compound in high yields under mild conditions .
Additionally, a dual catalytic system involving flavin and iodine has been utilized for the facile synthesis of imidazo[1,2-a]pyridines. This system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .
Chemical Reactions Analysis
MTPIP exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Further exploration of substituents at the C2 and C6 positions has led to the identification of derivatives with improved potency against both extracellular and intracellular Mtb .
科学的研究の応用
Fluorescent Properties
Imidazo[1,2-a]pyridine derivatives, including compounds related to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, have been studied for their fluorescent properties. Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine to explore novel fluorescent organic compounds. They found that certain derivatives provide thermally stable solid compounds with notable fluorescent properties (Tomoda et al., 1999).
Synthesis and Structural Analysis
Liu (2013) described the synthesis of novel imidazo[1,2-a]pyrimidine compounds, including those related to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, demonstrating the versatility of this compound in synthetic chemistry (Liu, 2013). Fun et al. (2011) analyzed the crystal structure of a related compound, providing insights into its molecular arrangement and potential applications in materials science (Fun et al., 2011).
Charge Distributions and Crystal Structures
Tafeenko et al. (1996) conducted X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts, which are structurally similar to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine. This research is pivotal for understanding the electron density distribution in these compounds, which can have implications in electronic and optical applications (Tafeenko et al., 1996).
Pharmacophores and Bioactivity
The imidazo[1,2-a]pyridine framework is widely used in pharmacophores. Lifshits et al. (2015) described methods for producing 2-aminopyridines, essential for constructing bicyclic imidazo[1,2-a]pyridine structures found in various bioactive compounds (Lifshits et al., 2015).
Antitubercular Activity
Abhale et al. (2016) synthesized derivatives of imidazo[1,2-a]pyridine, including compounds similar to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, and evaluated their antitubercular activity. This research highlights the potential medical applications of such compounds in treating tuberculosis (Abhale et al., 2016).
Antiviral Activity
Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents, indicating the potential of these compounds in antiviral therapies (Hamdouchi et al., 1999).
Ionic Liquids
Zhang et al. (2003) discussed the direct methylation or trifluoroethylation of imidazo[1,2-a]pyridine derivatives, providing a straightforward route to a variety of room temperature ionic liquids (RTILs). This research showcases the applicability of these compounds in the development of new ionic liquids (Zhang et al., 2003).
Corrosion Inhibition
Kubba and Al-Joborry (2020) investigated a derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel, demonstrating its potential use in protecting metals against corrosion in saline environments (Kubba & Al-Joborry, 2020).
特性
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c1-10-2-7-14-19-13(9-20(14)8-10)11-3-5-12(6-4-11)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDTLXMFONJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

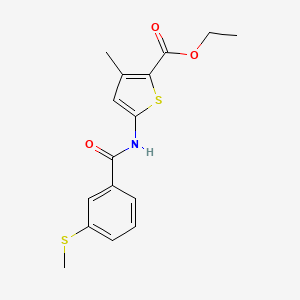
![5-chloro-2-methoxy-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)
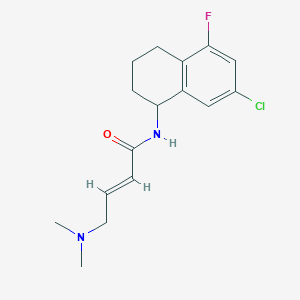
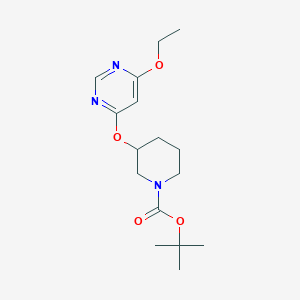
![N-(3-fluoro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2706324.png)
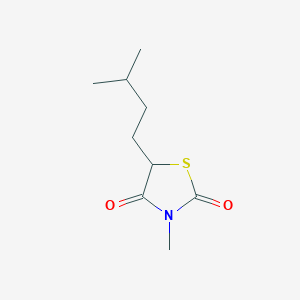
![1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2706326.png)
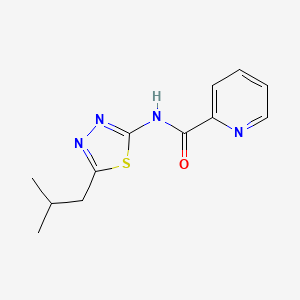
![Ethyl 4-[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2706329.png)
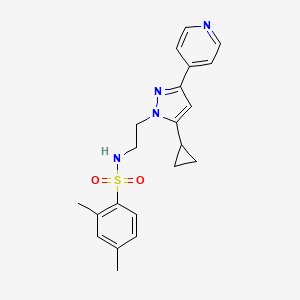
![1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile](/img/structure/B2706331.png)

![5-[5-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706337.png)
![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)